FTO-IN-1 TFA
Description
Contextualizing FTO-IN-1 (tfa) within RNA Epigenetics and Demethylase Inhibition
RNA epigenetics, or epitranscriptomics, focuses on the chemical modifications of RNA molecules that influence their function, stability, and translation without altering the underlying RNA sequence. frontiersin.orgnih.govmdpi.com N6-methyladenosine (m6A) is the most prevalent internal modification in eukaryotic mRNA, affecting numerous cellular processes. frontiersin.orgnih.govmdpi.comneb.com The dynamic nature of m6A modification is controlled by a group of proteins often referred to as "writers" (methyltransferases), "readers" (binding proteins), and "erasers" (demethylases). frontiersin.org FTO is classified as an "eraser" due to its ability to remove the methyl group from m6A. frontiersin.orgnih.govmdpi.comneb.com
FTO-IN-1 (tfa) functions as a small-molecule inhibitor designed to interfere with the demethylase activity of FTO. medchemexpress.comclinisciences.comtargetmol.commedchemexpress.com By inhibiting FTO, researchers can investigate the consequences of increased m6A levels on various RNA molecules and cellular pathways, thereby shedding light on the specific roles of FTO-mediated demethylation in different biological contexts. This positions FTO-IN-1 (tfa) as a tool within the broader field of RNA epigenetics research, specifically in studying the impact of m6A modification dynamics.
Overview of Fat Mass and Obesity-Associated (FTO) Protein as a Key Epigenetic Target
The FTO protein, encoded by the FTO gene, was initially identified due to its strong association with obesity in genome-wide association studies. frontiersin.orgnih.govmdpi.comresearchgate.net Subsequent research revealed its enzymatic function as an Fe(II)- and α-ketoglutarate-dependent dioxygenase that catalyzes the oxidative demethylation of nucleic acids. mdpi.comneb.comgenecards.orgacs.org While FTO can act on various methylated nucleic acid substrates in vitro, its primary confirmed activity in vivo is the demethylation of m6A in mRNA and U6 small nuclear RNA (snRNA), as well as N1-methyladenine (m1A) in tRNA. neb.comgenecards.org This demethylase activity is crucial for regulating mRNA stability, splicing, translation, and ultimately, gene expression. frontiersin.orgnih.govmdpi.comgenecards.org
Given its enzymatic role in a widespread RNA modification and its links to various physiological and pathological processes, including obesity, cancer, and neurological functions, FTO has emerged as a significant epigenetic target for research and potential therapeutic intervention. frontiersin.orgnih.govmdpi.commedchemexpress.comresearchgate.netacs.orgnih.govnih.gov Modulating FTO activity through inhibitors like FTO-IN-1 (tfa) allows for the study of FTO's contribution to these complex biological systems.
Genesis and Patent Landscape of FTO-IN-1 (tfa) as an Inhibitor
Information regarding the specific genesis and detailed patent landscape of FTO-IN-1 (tfa) is primarily linked to its identification and characterization as an FTO inhibitor. Research indicates that FTO-IN-1 (tfa) is an inhibitor extracted from patent WO2018157843A1, where it is referred to as compound 32. medchemexpress.comclinisciences.commedchemexpress.com This suggests its origin within a patent application detailing novel FTO inhibitors. While the full scope of the patent landscape would require a comprehensive patent search, its mention in relation to a specific patent application provides insight into its development within a framework aimed at identifying and protecting intellectual property related to FTO inhibition. medchemexpress.comclinisciences.commedchemexpress.com The development of FTO inhibitors often involves structure-based design approaches, utilizing information from crystal structures of FTO bound to substrates or mimics to guide the synthesis of potential inhibitory compounds. acs.orgactivemotif.com
Detailed research findings on FTO-IN-1 (tfa) highlight its inhibitory potency against FTO enzyme activity in vitro. Studies have reported IC50 values for FTO-IN-1 (tfa) in the sub-micromolar range, indicating potent inhibition. medchemexpress.comclinisciences.comtargetmol.commedchemexpress.com For instance, an IC50 of <1 μM against FTO has been noted. medchemexpress.comclinisciences.commedchemexpress.com Furthermore, research has explored its effects on the viability of various cell lines, demonstrating inhibitory activity with varying IC50 values depending on the cell type. medchemexpress.comclinisciences.com
Interactive Data Table: IC50 Values for FTO-IN-1 (tfa)
| Target/Cell Line | IC50 (μM) | Reference |
| FTO enzyme activity (in vitro) | <1 | medchemexpress.comclinisciences.commedchemexpress.com |
| SCLC-21H cells | 2.1 | medchemexpress.comclinisciences.com |
| RH30 cells | 5.3 | medchemexpress.comclinisciences.com |
| KP3 cells | 5.6 | medchemexpress.comclinisciences.com |
Note: The interactivity of this table is dependent on the viewing platform.
These findings underscore the utility of FTO-IN-1 (tfa) as a research tool for inhibiting FTO and investigating the functional consequences of FTO inhibition in cellular models.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[2,6-dichloro-4-(3,5-dimethyl-1H-pyrazol-4-yl)anilino]-N-hydroxybenzamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2.C2HF3O2/c1-9-16(10(2)23-22-9)11-7-13(19)17(14(20)8-11)21-15-6-4-3-5-12(15)18(25)24-26;3-2(4,5)1(6)7/h3-8,21,26H,1-2H3,(H,22,23)(H,24,25);(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFDCFXIEHIDKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C2=CC(=C(C(=C2)Cl)NC3=CC=CC=C3C(=O)NO)Cl.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2F3N4O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Fat Mass and Obesity Associated Fto Enzyme: a Fundamental Epigenetic Regulator
FTO as an α-Ketoglutarate-Dependent Dioxygenase in Nucleic Acid Demethylation
FTO functions as an Fe(II)- and alpha-ketoglutarate (B1197944) (αKG)-dependent dioxygenase. neb.comneb.com This class of enzymes utilizes molecular oxygen and αKG as co-substrates, along with ferrous iron (Fe(II)) as a cofactor, to catalyze oxidative reactions, typically hydroxylation or demethylation. neb.comnus.edu.sgrsc.org In the case of FTO, this enzymatic activity is directed towards the removal of methyl groups from nucleic acids. wikipedia.orgebi.ac.uk The reaction involves the oxidation of the methyl group, coupled with the conversion of αKG to succinate (B1194679) and carbon dioxide. nus.edu.sg This oxidative demethylation mechanism is shared with other members of the AlkB family of proteins, which are known for repairing alkylated DNA and RNA damage. wikipedia.orgrsc.orge3s-conferences.org While initially found to have activity on methylated DNA and RNA bases like 3-methylthymine (B189716) (3meT) and 3-methyluracil (B189468) (3meU), its primary biological substrates were later identified to be methylated adenosine (B11128) residues in RNA. wikipedia.orgfrontiersin.orgnih.govresearchgate.netwikidoc.orgnih.gov
Substrate Specificity of FTO Demethylase Activity
FTO exhibits specificity towards various methylated nucleosides, with significant implications for RNA modification and function. While it can act on several substrates, its most prominent activities involve the demethylation of N6-methyladenosine (m6A) and N6,2'-O-dimethyladenosine (m6Am) in mRNA and other RNA species, as well as N1-methyladenosine (m1A) in tRNA. neb.comneb.comnih.govuniprot.orgresearchgate.netpnas.org
N6-methyladenosine (m6A) Demethylation in Messenger RNA
N6-methyladenosine (m6A) is the most abundant internal modification in mammalian messenger RNA (mRNA). rsc.orgnih.govwikidoc.orgpnas.org FTO was the first enzyme identified to catalyze the reversible demethylation of m6A in RNA, a discovery that highlighted the dynamic nature of RNA modifications. wikipedia.orgfrontiersin.orgnih.govpnas.org FTO-mediated demethylation of m6A in mRNA can influence various aspects of RNA metabolism, including mRNA expression, stability, splicing, and translation. wikidoc.orguniprot.orgpnas.org While FTO efficiently demethylates m6A in vitro, its substrate preference in vivo can be influenced by cellular localization and the presence of regulatory proteins. frontiersin.orgresearchgate.net
Demethylation of Other Methylated Nucleosides (e.g., N1-methyladenosine, N3-methylcytosine, N6,2′-O-dimethyladenosine)
Beyond m6A, FTO also demonstrates demethylase activity towards other methylated nucleosides. N6,2'-O-dimethyladenosine (m6Am), found at the +1 position from the 5' cap in mRNA and snRNA, is another key substrate for FTO. neb.comneb.comnih.govuniprot.orgresearchgate.netpnas.orgbiorxiv.org Some studies suggest that FTO may even exhibit a higher catalytic activity towards m6Am compared to m6A, although the physiological relevance of this preference can depend on cellular context and the relative abundance of these modifications. frontiersin.orgpnas.orgbiorxiv.orgfrontiersin.org Demethylation of m6Am by FTO can impact mRNA stability by affecting its susceptibility to decapping. uniprot.orguniprot.org
FTO also acts as a tRNA demethylase, removing N1-methyladenine (m1A) from various tRNAs. neb.comneb.comuniprot.orgresearchgate.netpnas.orguniprot.orgmdpi.com This activity can directly repress translation. researchgate.net
While FTO was initially reported to demethylate 3-methylthymine (3meT) in single-stranded DNA and 3-methyluracil (3meU) in single-stranded RNA, these activities are generally considered to have lower efficiency compared to its RNA demethylation activities, and their physiological relevance in vivo is less certain. wikipedia.orgnus.edu.sgrsc.orgebi.ac.ukresearchgate.netnih.gov FTO has also shown low demethylase activity towards single-stranded DNA containing 1-methyladenine (B1486985) or 3-methylcytosine (B1195936) in vitro. ebi.ac.ukresearchgate.net
Structural Architecture and Domain Organization of the FTO Protein
The FTO protein is typically around 505-559 amino acids in length and is comprised of two main structural domains: the N-terminal domain (NTD) and the C-terminal domain (CTD). frontiersin.orgresearchgate.netnih.govrsc.org
Characteristics of the Catalytic Domain
The N-terminal domain (NTD), generally spanning residues approximately 1-326, is the catalytically active portion of the enzyme. frontiersin.orgresearchgate.netnih.govrsc.orgmdpi.comresearchgate.net This domain contains the binding sites for the metal cofactor (Fe(II)), the co-substrate αKG, and the methylated nucleobase. researchgate.netnih.govrsc.org The catalytic core of the NTD features a distorted double-stranded β-helix motif, also known as a jelly-roll motif, which is characteristic of the AlkB family of dioxygenases. ebi.ac.ukresearchgate.netrsc.orgresearchgate.netresearchgate.net Specific residues within the NTD, such as histidines and aspartates, are involved in coordinating the catalytic metal atom. researchgate.net The NTD's structure, including specific loops, plays a role in substrate recognition and can influence the enzyme's specificity. rsc.orgresearchgate.net
Role of the C-Terminal Domain in FTO Function and Interactions
The C-terminal domain (CTD), typically encompassing residues from approximately 327 to 505, is structurally distinct from the NTD and does not directly contact the primary or secondary substrates of FTO. frontiersin.orgresearchgate.netnih.govrsc.orgmdpi.comresearchgate.net Despite not being directly catalytic, the CTD is essential for the correct functioning of FTO. frontiersin.orgresearchgate.netnih.govrsc.org It forms extensive interactions with the NTD, providing crucial structural stabilization necessary for the catalytic domain to maintain its proper conformation and activity. frontiersin.orgresearchgate.netnih.govrsc.orgmdpi.comresearchgate.net The NTD alone is catalytically inactive, underscoring the indispensable role of the inter-domain interaction. researchgate.net
Oligomerization States of FTO and Their Functional Significance
FTO is known to exist as a homodimer, with dimerization mediated by its C-terminal domain. researchgate.netnih.gov This interaction between the N-terminal catalytic domain and the C-terminal domain is essential for FTO's catalytic function. researchgate.net While the formation of homodimers has been confirmed, the precise functional significance of different oligomerization states of FTO in regulating energy balance and other cellular processes is not yet fully understood. nih.govnih.gov Studies involving mutations in FTO have suggested that alterations in its dimerization state might contribute to observed phenotypic differences, such as variations in body weight and fat mass. nih.govplos.org
Post-Translational Modifications and Regulatory Mechanisms of FTO Activity
FTO's activity is subject to regulation through various post-translational modifications (PTMs), including phosphorylation, ubiquitination, and SUMOylation. researchgate.net Phosphorylation, particularly on serine residues such as S184, S256, and S260, has been shown to influence FTO's catalytic activity. researchgate.netnih.gov For instance, a mutation mimicking phosphorylation at S256 resulted in a moderate decrease in FTO catalytic activity. nih.gov Additionally, calcium ions can impact FTO stability and lead to a decrease in its catalytic efficiency. researchgate.netnih.gov Recent research indicates that in response to cellular stress, the kinase MARK4 can activate FTO through phosphorylation at threonine-6 (T6). biorxiv.org Beyond PTMs, FTO's expression and activity can also be influenced by factors such as iron availability, as Fe(II) is a required cofactor for its demethylase activity. nih.govoup.com FTO can also negatively autoregulate its own gene expression by binding to its promoter. oup.com
Diverse Physiological and Pathological Roles of FTO
FTO's function as an m6A demethylase underpins its involvement in a wide array of physiological processes and its contribution to the pathogenesis of numerous diseases. frontiersin.orgfrontiersin.org Its ability to modulate RNA modifications allows it to influence various cellular pathways critical for development, metabolism, and disease progression. frontiersin.orgfrontiersin.orgnih.govresearchgate.net
FTO's Contribution to Gene Expression and RNA Metabolism
As an m6A "eraser," FTO plays a key role in regulating gene expression at the post-transcriptional level. nih.govftb.com.hr By removing m6A modifications from target RNAs, FTO can influence their stability, splicing, export from the nucleus, and translation efficiency. frontiersin.orgfrontiersin.orgnih.govresearchgate.net This dynamic regulation of the epitranscriptome affects the abundance and function of numerous proteins. FTO preferentially targets m6A sites often located near the stop codon and in the 3' untranslated regions (UTRs) of mRNAs, thereby impacting the fate of these transcripts. nih.govftb.com.hr Studies have shown that FTO can regulate alternative splicing and influence the processing of the 3' terminus of mRNAs, affecting 3'-UTR length. nih.gov
FTO Involvement in Carcinogenesis and Cancer Progression
FTO is significantly implicated in the initiation and progression of various cancers. researchgate.netnih.govnih.govmdpi.comresearchgate.netfrontiersin.org In many malignancies, FTO is found to be overexpressed and functions as an oncogene, promoting tumor cell proliferation, migration, invasion, and contributing to drug resistance. researchgate.netnih.govnih.govmdpi.comfrontiersin.org Its pro-tumorigenic effects are often mediated through the regulation of m6A levels on key cancer-related transcripts, influencing signaling pathways such as PI3K/Akt/mTOR and MYC. frontiersin.orgnih.gov FTO can affect tumor metabolism, a hallmark of cancer. frontiersin.orgfrontiersin.org While generally considered an oncogene, the role of FTO can be context-dependent, and in some specific cancer types or conditions, it may exhibit tumor suppressor characteristics. nih.govmdpi.com
FTO's Role in Metabolic Regulation (e.g., Diabetic Kidney Disease)
Beyond its initial association with obesity, FTO plays a crucial role in broader metabolic regulation, including in the context of diabetic kidney disease (DKD). frontiersin.orgfrontiersin.orgresearchgate.netnih.gov Research indicates that FTO expression is often decreased in DKD, and restoring or overexpressing FTO can help alleviate kidney injury and reduce inflammation associated with the condition. researchgate.netnih.gov FTO influences DKD pathogenesis by regulating the m6A modification of key molecules involved in inflammation and cell death pathways, such as SOCS1 and NLRP3. researchgate.netnih.gov Furthermore, genetic variations (SNPs) in the FTO gene have been linked to the risk of developing diabetic complications, including nephropathy. frontiersin.orgfrontiersin.orgresearchgate.netkarger.com Studies suggest an indirect relationship between FTO gene polymorphisms and early CKD in individuals with type 2 diabetes, potentially mediated by factors like central obesity, hypertension, and albuminuria. karger.com
Mechanism of Action of Fto in 1 Tfa As an Fto Inhibitor
General Principles of 2-Oxoglutarate-Dependent Oxygenase Inhibition
2OG-dependent oxygenases are a large class of enzymes that require non-heme Fe(II) and 2-oxoglutarate as cofactors to catalyze a variety of oxidative reactions, including hydroxylations, demethylations, and halogenations. researchgate.netrsc.organnualreviews.orgoup.com The catalytic cycle typically involves the binding of Fe(II) and 2OG to the active site, followed by substrate binding and the activation of molecular oxygen. rsc.org The oxidative decarboxylation of 2OG to succinate (B1194679) and carbon dioxide is coupled to the oxidation of the primary substrate. researchgate.netoup.com
Inhibitors of 2OG-dependent oxygenases often function by interfering with the binding of either the Fe(II) cofactor, the 2OG co-substrate, or the primary substrate. researchgate.net Many inhibitors are structural mimics of 2OG and compete for its binding site within the enzyme's active center. acs.orgresearchgate.net These inhibitors typically contain features that can chelate the active site Fe(II) ion, similar to how 2OG binds in a bidentate manner. rsc.orgacs.orgmdpi.comacs.org
Specific Interaction of FTO-IN-1 (tfa) with the FTO Active Site
FTO, like other AlkB family members, contains a conserved double-stranded β-helix (DSBH) core domain that provides the scaffold for the active site, which includes the binding sites for Fe(II) and 2OG. mdpi.com The active center of FTO contains conserved residues, such as His231, Asp233, and His307, which directly coordinate the Fe(II) ion. mdpi.com The 2OG co-substrate also interacts with multiple residues in the functional pocket. mdpi.com
Elucidation of FTO-IN-1 (tfa)'s Inhibition Modality
The precise inhibition modality (e.g., competitive, non-competitive) of Fto-IN-1 (tfa) is not explicitly stated in the provided search results. However, many inhibitors of 2OG-dependent oxygenases, particularly those designed based on the structure of 2OG, function as competitive inhibitors by binding to the 2OG site and preventing the co-substrate from accessing the catalytic machinery. acs.orgresearchgate.net
Research on other FTO inhibitors has demonstrated competitive inhibition with respect to 2OG. acs.org Given that Fto-IN-1 (tfa) is classified as an FTO inhibitor and belongs to a class of compounds targeting 2OG oxygenases, it is plausible that it acts as a competitive inhibitor of 2OG binding. Further biochemical studies, such as kinetic analyses varying the concentrations of both Fto-IN-1 (tfa) and 2OG, would be required to definitively determine its inhibition modality.
Impact of FTO-IN-1 (tfa) on FTO Catalytic Efficiency and Demethylation Turnover
Fto-IN-1 (tfa) has been reported to inhibit FTO enzyme activity with an IC₅₀ of <1 μM. medchemexpress.commedchemexpress.commedchemexpress.com This indicates that a relatively low concentration of Fto-IN-1 (tfa) is sufficient to reduce FTO activity by half in in vitro assays. For example, Fto-IN-1 (tfa) at a concentration of 50 μM was shown to inhibit FTO enzyme activity by 62% in vitro. medchemexpress.commedchemexpress.com
The inhibition of FTO catalytic activity by Fto-IN-1 (tfa) directly impacts the enzyme's ability to demethylate its nucleic acid substrates, such as m6A in mRNA. By reducing the rate of m6A demethylation, Fto-IN-1 (tfa) would lead to an increase in the global levels of m6A modification in cellular RNA, assuming FTO is the primary demethylase for these modifications in that context. This disruption of m6A homeostasis can have downstream effects on RNA processing, stability, and translation, ultimately influencing gene expression and cellular function.
The following table summarizes the reported in vitro inhibition data for Fto-IN-1 (tfa) against FTO enzyme activity:
| Compound | Target Enzyme | IC₅₀ | Inhibition at 50 μM | Reference |
| Fto-IN-1 (tfa) | FTO | <1 μM | 62% | medchemexpress.commedchemexpress.com |
This data highlights the potency of Fto-IN-1 (tfa) as an FTO inhibitor in vitro. The impact on demethylation turnover in a cellular context would depend on factors such as cellular uptake, localization, and the concentration of the inhibitor achieved at the site of FTO activity.
In Vitro Biochemical and Enzymatic Characterization of Fto in 1 Tfa
Quantitative Enzymatic Inhibition Assays for FTO-IN-1 (tfa)
Quantitative enzymatic inhibition assays are fundamental in determining the potency and efficacy of a compound as an enzyme inhibitor. For FTO-IN-1 (tfa), these assays measure its ability to reduce the catalytic activity of the FTO enzyme under controlled in vitro conditions.
Determination of Inhibitory Potency (IC50 Values)
The inhibitory potency of FTO-IN-1 (tfa) is commonly expressed as its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the maximal enzymatic activity by 50%.
According to information extracted from patent WO2018157843A1, FTO-IN-1 (tfa) is reported to have an IC50 for FTO of <1 μM guidetopharmacology.orgfishersci.caguidechem.comwikipedia.orgmedchemexpress.commedchemexpress.com. In one in vitro assessment, FTO-IN-1 (tfa) at a concentration of 50 μM inhibited FTO enzyme activity by 62% guidetopharmacology.orgfishersci.caguidechem.commedchemexpress.commedchemexpress.com.
Table 1: In Vitro Inhibitory Potency of FTO-IN-1 (tfa)
| Compound | Target Enzyme | Assay Type | IC50 Value | Reference |
| FTO-IN-1 (tfa) | FTO | In vitro | <1 μM | guidetopharmacology.orgfishersci.caguidechem.comwikipedia.orgmedchemexpress.commedchemexpress.com |
| FTO-IN-1 (tfa) | FTO | In vitro | 62% inhibition at 50 μM | guidetopharmacology.orgfishersci.caguidechem.commedchemexpress.commedchemexpress.com |
Note: The IC50 value of <1 μM indicates potent inhibition of FTO enzyme activity by FTO-IN-1 (tfa).
Steady-State Kinetic Analysis of FTO-IN-1 (tfa) Inhibition
Steady-state kinetic analysis provides deeper insights into the mechanism of enzyme inhibition, such as whether the inhibitor competes with the substrate or cofactor, and allows for the determination of kinetic parameters like the inhibition constant (Ki). Common methods include analysis of Michaelis-Menten kinetics, Lineweaver-Burk plots, and Dixon plots. These analyses typically involve measuring reaction velocities at varying concentrations of substrate (e.g., methylated RNA or DNA) and inhibitor.
While the IC50 value for FTO-IN-1 (tfa) has been reported, detailed steady-state kinetic analysis, including the determination of Km, Vmax, and the specific mode of inhibition (e.g., competitive, non-competitive, uncompetitive) for FTO-IN-1 (tfa) against FTO, was not found in the consulted literature.
General studies on FTO kinetics have shown that FTO is an Fe(II)- and 2-OG-dependent dioxygenase wikipedia.orgnih.govgoogle.comnih.gov. FTO catalyzes the demethylation of various substrates, including m6A, m1A, m3T, and m3U in single-stranded nucleic acids google.comnih.govfishersci.com. Studies using specific substrates like m6A-containing oligonucleotides have been employed to characterize FTO activity and the effects of inhibitors scielo.br. For instance, the Km of FTO for 2-oxoglutarate has been reported wikipedia.org. However, specific kinetic parameters describing the interaction and inhibition mechanism of FTO-IN-1 (tfa) with FTO were not available in the retrieved search results.
Selectivity Profiling of FTO-IN-1 (tfa) Against Other 2-Oxoglutarate Oxygenases
FTO belongs to a large superfamily of 2-oxoglutarate (2-OG)-dependent oxygenases, which includes enzymes with diverse biological functions, such as histone demethylases (JmjC KDMs), hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), and asparaginyl hydroxylase (FIH) nih.govcenmed.comidrblab.net. Inhibiting FTO selectively is crucial to avoid off-target effects and potential toxicity associated with the inhibition of other enzymes in this family.
Selectivity profiling involves testing the inhibitory activity of a compound against a panel of related 2-OG oxygenases. This provides information on how specifically the inhibitor targets FTO compared to other enzymes that utilize 2-OG as a cofactor.
The available search results indicate that FTO-IN-1 (tfa) is described as an FTO inhibitor guidetopharmacology.orgfishersci.caguidechem.comwikipedia.orgmedchemexpress.commedchemexpress.com. However, specific data from comprehensive selectivity profiling studies detailing the IC50 or Ki values of FTO-IN-1 (tfa) against a broad panel of other 2-OG oxygenases (such as ALKBH family members, PHDs, FIH, or KDMs) were not found in the consulted literature.
Studies on other FTO inhibitors have highlighted the importance of selectivity. For example, some inhibitors have shown varying degrees of selectivity over ALKBH5, another m6A demethylase citeab.com. The design of selective FTO inhibitors often involves structure-based approaches to exploit differences in the active sites of FTO and other 2-OG oxygenases nih.govcenmed.com. Without specific selectivity data for FTO-IN-1 (tfa), its precise selectivity profile against other 2-OG oxygenases remains to be fully characterized based on the available information.
Comparative Analysis of FTO-IN-1 (tfa) with Structurally Related FTO Inhibitors and Predecessors
Comparing the in vitro biochemical and enzymatic properties of FTO-IN-1 (tfa) with those of structurally related FTO inhibitors and predecessors can provide context for its potency and potential advantages. Fto-IN-1 (tfa) is reported to be extracted from patent WO2018157843A1 as compound 32 guidetopharmacology.orgfishersci.caguidechem.commedchemexpress.commedchemexpress.com.
Several other FTO inhibitors have been reported in scientific literature, including Meclofenamic acid, FB23, FB23-2, MO-I-500, CS1, and CS2 idrblab.netuni.lujkchemical.comaging-us.comnih.gov. These inhibitors exhibit a range of potencies.
Based on the available information, FTO-IN-1 (tfa) has an reported IC50 of <1 μM for FTO guidetopharmacology.orgfishersci.caguidechem.comwikipedia.orgmedchemexpress.commedchemexpress.com. For comparison, some reported IC50 values for other FTO inhibitors are listed in Table 2.
Table 2: Comparative In Vitro Potency of FTO Inhibitors
| Compound | Target Enzyme | IC50 Value | Reference |
| FTO-IN-1 (tfa) | FTO | <1 μM | guidetopharmacology.orgfishersci.caguidechem.comwikipedia.orgmedchemexpress.commedchemexpress.com |
| Meclofenamic acid | FTO | 21 μM | frontiersin.org |
| FB23 | FTO | 23.6 – 44.8 µM (in AML cells) | aging-us.com |
| FB23-2 | FTO | 0.8 – 16 µM (in AML cells) | aging-us.com |
| MO-I-500 | FTO | 20 µM (in SUM149 cells, Gln-free) | aging-us.com |
| CS1 (Bisantrene) | FTO | 142 nM | wikipedia.org |
| CS1 | FTO | Low nanomolar range (in FTO-High AML cells) | aging-us.comnih.gov |
| CS2 | FTO | Low nanomolar range (in FTO-High AML cells) | aging-us.comnih.gov |
Note: IC50 values can vary depending on the specific assay conditions, substrate used, and cell type (for cell-based assays). The values presented are based on the cited in vitro studies.
Compared to Meclofenamic acid and FB23, FTO-IN-1 (tfa) appears to be a more potent inhibitor of FTO in vitro based on the reported IC50 values guidetopharmacology.orgfishersci.caguidechem.comwikipedia.orgmedchemexpress.commedchemexpress.comaging-us.comfrontiersin.org. Its potency seems comparable to or potentially better than FB23-2 depending on the specific assay conditions guidetopharmacology.orgfishersci.caguidechem.comwikipedia.orgmedchemexpress.commedchemexpress.comaging-us.com. More recently developed inhibitors like CS1 and CS2 have demonstrated even higher potency, with IC50 values in the low nanomolar range in certain cell lines aging-us.comnih.gov.
The trifluoroacetate (B77799) salt form (tfa) of FTO-IN-1 is noted to potentially offer enhanced water solubility and stability compared to the free form, which can be advantageous for in vitro studies and potential formulation guidetopharmacology.orgfishersci.camedchemexpress.commedchemexpress.com.
Further detailed comparative studies, including comprehensive kinetic analyses and selectivity profiling of FTO-IN-1 (tfa) alongside other inhibitors under identical experimental conditions, would provide a more complete understanding of its relative biochemical and enzymatic characteristics.
Cellular and Molecular Effects of Fto in 1 Tfa
Modulation of Global and Specific N6-methyladenosine (m6A) RNA Levels by FTO-IN-1 (tfa)
The primary molecular target of FTO-IN-1 (tfa) is the FTO enzyme, an "eraser" of m6A modifications on RNA genecards.org. Inhibition of FTO by compounds like FTO-IN-1 (tfa) leads to an increase in m6A modification levels in cellular RNA acs.orgfrontiersin.org. This modulation of m6A levels is a key aspect of FTO-IN-1 (tfa)'s cellular effects.
Analysis of FTO-IN-1 (tfa) Effects on m6A Modification of Specific Transcripts (e.g., NLRP3)
Beyond global changes, FTO can regulate the m6A modification of specific RNA transcripts, influencing their fate and the expression of the encoded proteins genecards.org. Research indicates a link between FTO and the m6A modification of NLRP3 mRNA. FTO has been shown to bind with NLRP3 and regulate its m6A modification level researchgate.netnih.gov. Overexpression of FTO can prominently decrease the m6A levels of NLRP3 mRNA nih.gov. Conversely, inhibiting FTO activity with compounds like FTO-IN-1 (tfa) would be expected to lead to increased m6A levels on NLRP3 mRNA, potentially impacting NLRP3 expression and the activation of the NLRP3 inflammasome pathway researchgate.netnih.gov. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the immune system and is involved in inflammatory responses wikipedia.orgguidetopharmacology.orgchemmethod.com.
Consequences of FTO-IN-1 (tfa) Treatment on RNA Stability and Translation Dynamics
As an m6A demethylase, FTO's activity can influence mRNA stability and translation efficiency genecards.orgmedchemexpress.com. Demethylation of m6A in the 5'-cap by FTO can affect mRNA stability by promoting susceptibility to decapping genecards.org. Therefore, inhibiting FTO with FTO-IN-1 (tfa) is likely to impact the stability and translation of target mRNAs. While direct studies specifically detailing the effects of FTO-IN-1 (tfa) on the RNA stability and translation dynamics of a wide range of transcripts were not extensively found, the known function of FTO suggests that its inhibition would generally lead to increased m6A levels, which can have varied effects on mRNA stability and translation depending on the context and the presence of m6A reader proteins medchemexpress.comfrontiersin.org. Some studies on FTO inhibition in general have shown that increased m6A levels can lead to increased mRNA stability and corresponding protein levels, while in other cases, the effects can be different, potentially related to tissue specificity or the specific m6A sites frontiersin.org.
FTO-IN-1 (tfa)'s Influence on Intracellular Signaling Pathways
FTO and its activity have been linked to the modulation of various intracellular signaling pathways. Inhibiting FTO with FTO-IN-1 (tfa) can therefore indirectly influence these pathways.
Interplay with Wnt/PI3K-Akt Signaling Pathway Components
The PI3K/Akt/mTOR pathway is a significant signaling cascade involved in various cellular processes, including growth, proliferation, and survival chemscene.comselleckchem.com. Research indicates that FTO can enhance the PI3K/Akt signaling pathway nih.gov. Studies have shown that FTO knockdown can reduce cell proliferation, while FTO overexpression can have the reverse effects, and high-throughput transcriptome sequencing has indicated that FTO enhances PI3K/Akt signaling nih.gov. Furthermore, activation of the PI3K/AKT pathway has been shown to counteract some inhibitory effects related to FTO knockdown nih.govresearchgate.net. Given that FTO-IN-1 (tfa) is an FTO inhibitor, its application would be expected to interfere with FTO's ability to enhance the PI3K/Akt pathway, potentially leading to altered signaling through this cascade. The Wnt signaling pathway has also been mentioned in the context of m6A modification and FTO, suggesting potential interplay, though specific details regarding FTO-IN-1 (tfa)'s direct effects on Wnt signaling components were not prominently found in the search results windows.net.
Modulation of JNK/p38 Mitogen-Activated Protein Kinase (MAPK) Signaling
The JNK/p38 MAPK signaling pathway is another crucial cascade involved in cellular responses, including inflammation and stress nih.govabmole.com. Studies have demonstrated that FTO silencing can inhibit the M2 polarization of macrophages by suppressing the JNK/p38 signaling pathway nih.govresearchgate.net. Western blot analysis has shown that the ratios of phosphorylated JNK/JNK and phosphorylated p38/p38 were reduced following FTO silencing nih.govresearchgate.net. Treatment with TFA (Trifluoroacetic acid), which is part of the FTO-IN-1 (tfa) compound name, has been used in some studies in conjunction with FTO manipulation to explore these effects nih.govresearchgate.net. These findings suggest that FTO-IN-1 (tfa), by inhibiting FTO, could modulate the activity of the JNK/p38 MAPK pathway.
Regulation of Inflammasome Activation (e.g., NLRP3 Inflammasome)
Based on the available research findings, there is no information detailing the regulation of inflammasome activation, including the NLRP3 inflammasome, by FTO-IN-1 (tfa).
FTO-IN-1 (tfa)-Induced Alterations in Cell Phenotypes within Disease Models (e.g., Cell Viability in Cancer Cell Lines, Polarization States of Kupffer Cells)
Studies have investigated the effects of FTO-IN-1 (tfa) on the viability of certain cancer cell lines. At a concentration of 50 μM, FTO-IN-1 (tfa) was observed to inhibit the viability of SCLC-21H, RH30, and KP3 cells medchemexpress.comclinisciences.com. The reported IC50 values for these cell lines are presented in the table below medchemexpress.comclinisciences.com.
| Cell Line | IC50 (μM) |
| SCLC-21H | 2.1 |
| RH30 | 5.3 |
| KP3 | 5.6 |
There is no information available in the examined research findings regarding the effects of FTO-IN-1 (tfa) on the polarization states of Kupffer cells or other specific cell phenotypes within disease models, apart from its impact on the viability of certain cancer cell lines.
Structural Biology and Computational Insights into Fto in 1 Tfa Fto Interactions
X-ray Crystallographic Studies of FTO in Complex with FTO-IN-1 (tfa)
X-ray crystallography is a powerful technique used to determine the three-dimensional structure of proteins and their complexes with ligands. While specific crystal structures of FTO in complex with Fto-IN-1 (tfa) were not directly found in the search results, numerous crystal structures of FTO bound to other ligands, including substrates and inhibitors, are available (e.g., PDB IDs 3LFM, 4CXW, 5ZMD). rcsb.orggenesilico.plnih.govrcsb.orgrcsb.org These structures provide a foundational understanding of the FTO active site architecture and potential binding modes for inhibitors.
The FTO protein consists of an N-terminal AlkB-like domain, which houses the catalytic core, and a C-terminal domain with a novel fold. genesilico.plnih.govresearchgate.netmdpi.com The catalytic domain contains the binding sites for the metal cofactor (typically Fe(II)), the co-substrate α-ketoglutarate (αKG), and the methylated nucleic acid substrate. genesilico.plnih.govnih.govpnas.orgnih.gov Crystal structures of FTO with substrates like 3-methylthymine (B189716) (3-meT) have revealed key interactions within the active site, including hydrogen bonding with carbonyl oxygen atoms of the substrate and interactions with conserved residues involved in metal and αKG binding. genesilico.plnih.gov These structural insights into substrate binding are essential for understanding how inhibitors like Fto-IN-1 (tfa) might compete for or modulate binding at the active site.
Molecular Docking and Dynamics Simulations of FTO-IN-1 (tfa) Binding
Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict the binding orientation and affinity of a ligand to a protein and to study the dynamic behavior of the complex. frontiersin.orgnih.govpeerj.comnih.govresearchgate.net These methods are often employed when experimental crystal structures of a specific ligand-protein complex are unavailable or to complement crystallographic data by providing information about protein and ligand flexibility.
Studies utilizing molecular docking and MD simulations have been performed for various FTO inhibitors to understand their binding modes and interactions with the FTO protein. frontiersin.orgnih.govpeerj.comnih.govresearchgate.nettandfonline.com These simulations can predict how Fto-IN-1 (tfa) might fit into the FTO active site, identifying potential hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. MD simulations can further explore the stability of the predicted binding pose over time and assess the influence of the ligand on protein conformation. frontiersin.orgnih.gov While specific docking and MD studies for Fto-IN-1 (tfa) were not detailed in the search results, the application of these methods to other FTO inhibitors suggests their utility in understanding Fto-IN-1 (tfa)-FTO interactions. For instance, docking studies with other inhibitors have identified interactions with residues within the FTO active pocket. tandfonline.com
Identification and Characterization of Key Amino Acid Residues Involved in FTO-IN-1 (tfa) Binding
Based on studies of FTO in complex with substrates and other inhibitors, certain amino acid residues within the FTO active site are known to be critical for ligand binding and catalytic activity. These residues are likely candidates for interacting with Fto-IN-1 (tfa). Conserved residues involved in Fe(II) and αKG binding, such as histidines and aspartate/glutamate residues, are fundamental to the catalytic mechanism and potential targets for inhibitors. nih.gov
Studies on FTO interactions with various ligands have highlighted the importance of residues like Arg96, Tyr106, Tyr108, Leu109, Asn110, Met226, Val228, His232, Asp233, Glu234, Asn235, Trp278, Arg316, and Arg322 in ligand recognition and binding. mdpi.comtandfonline.comresearchgate.netbiorxiv.orgacs.orgdergipark.org.tr For example, Arg96, Tyr106, His232, and Arg322 have been implicated in hydrogen bonding interactions with other docked compounds. researchgate.netdergipark.org.tr Leu109 and Ile85 have been identified as interacting with the 2'-O-methyl group of m6Am. biorxiv.org Glu234 has been shown to be susceptible to conformational changes upon inhibitor binding and interacts with m6A in a substrate complex structure. acs.org Arg316 and Arg322 are required for αKG binding, and Arg96 is located in the substrate recognition lid. researchgate.netnih.gov
Identifying the specific residues that interact with Fto-IN-1 (tfa) would typically involve detailed analysis of crystal structures of the Fto-IN-1 (tfa)-FTO complex or computational data from docking and MD simulations. These studies would pinpoint residues forming hydrogen bonds, salt bridges, hydrophobic contacts, and other interactions with the inhibitor.
Analysis of FTO Conformational Changes Upon FTO-IN-1 (tfa) Binding
Ligand binding can induce conformational changes in proteins, which may affect their activity or stability. acs.orgrsc.org FTO is known to be a flexible enzyme, exhibiting conformational dynamics on different timescales. nih.gov Studies using techniques like NMR relaxation and MD simulations have revealed regions of FTO with high conformational disorder, including peripheral loops and regions at the interface between the N- and C-terminal domains. nih.gov
Binding of substrates like nucleic acids can induce conformational changes in FTO, for instance, affecting the conformation of the αKG co-substrate, which is crucial for catalysis. nih.govpnas.org Similarly, inhibitor binding can also lead to conformational rearrangements. For example, studies with other FTO inhibitors have provided evidence that certain residues, like Glu234, are susceptible to conformational changes upon inhibitor binding. acs.org Analyzing the conformational changes in FTO upon Fto-IN-1 (tfa) binding, potentially through MD simulations, would provide insights into how the inhibitor influences the protein's structure and dynamics, which could be linked to its inhibitory mechanism.
Protein-Ligand Interaction Fingerprinting and Network Analysis
Protein-ligand interaction fingerprinting provides a systematic way to describe the interactions between a protein and a ligand, characterizing the types and locations of interactions (e.g., hydrogen bonds, hydrophobic contacts) across the binding site. This approach allows for comparison of binding modes of different ligands.
Furthermore, protein-protein interaction (PPI) network analysis can place FTO within a broader cellular context, identifying other proteins with which it interacts. dovepress.comnih.govnih.govresearchgate.netdiva-portal.org While this is not directly about Fto-IN-1 (tfa) binding to FTO, understanding FTO's interaction network can provide context for its biological roles and how inhibiting FTO might impact these interactions. For example, FTO has been shown to interact with proteins like CaMKII. nih.gov
Applying protein-ligand interaction fingerprinting and network analysis to the Fto-IN-1 (tfa)-FTO complex would provide a detailed characterization of the binding interface and the potential downstream effects of inhibitor binding on FTO's structural integrity and interactions with other cellular components.
Summary of Key Residues Involved in FTO Ligand Binding (Based on studies with various ligands):
| Residue | Role/Interaction Type (Examples) | Source(s) |
| Arg96 | Hydrogen bonding, Substrate recognition lid | researchgate.netmdpi.comresearchgate.netdergipark.org.tr |
| Tyr106 | Hydrogen bonding | researchgate.netdergipark.org.tr |
| Tyr108 | Hydrogen bonding | tandfonline.comresearchgate.net |
| Leu109 | Hydrophobic interaction, Interaction with 2'-O-methyl | mdpi.comtandfonline.combiorxiv.org |
| Asn110 | Hydrogen bonding | tandfonline.com |
| Met226 | Hydrogen bonding | researchgate.net |
| Val228 | Hydrophobic interaction | mdpi.com |
| His232 | Hydrogen bonding, Cation-π interaction | researchgate.netbiorxiv.orgdergipark.org.tr |
| Asp233 | Charged residue interaction, Metal binding | mdpi.comnih.govbiorxiv.org |
| Glu234 | Conformational change, Interaction with m6A | acs.orgdergipark.org.tr |
| Asn235 | Hydrogen bonding | tandfonline.com |
| Trp278 | Stacking interaction | biorxiv.org |
| Arg316 | αKG binding, Loss-of-function mutation | researchgate.netnih.gov |
| Arg322 | Hydrogen bonding, αKG binding | mdpi.comnih.govresearchgate.netdergipark.org.tr |
Note: This table is based on studies with various FTO ligands and provides potential interaction sites for Fto-IN-1 (tfa). Specific interactions with Fto-IN-1 (tfa) would require dedicated studies.
Advanced Methodologies for Investigating Fto in 1 Tfa
Biophysical Characterization Techniques
Biophysical methods are fundamental in the study of protein-ligand interactions and protein properties. For FTO and its inhibitors like FTO-IN-1 (tfa), these techniques are employed to measure binding affinities, assess protein stability upon ligand binding, and determine structural characteristics in solution nih.govwikipedia.orgpdbj.orgnih.govnih.gov. Frequently used biophysical assays for identifying potential FTO inhibitors involve measuring the binding affinity between the protein and small molecule ligands or monitoring changes in FTO's interaction with methylated substrates in vitro nih.gov.
Differential Scanning Fluorimetry (DSF) for Protein Stability Assessment
Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay, is a widely used technique to assess the thermal stability of proteins and identify ligands that bind and stabilize them ambeed.com. The method relies on the increased fluorescence of a hydrophobic dye (such as SYPRO® Orange) as it binds to the hydrophobic regions of a protein that become exposed upon thermal denaturation ambeed.com. The midpoint of the unfolding transition, the melting temperature (Tm), is determined. Ligand binding typically stabilizes the protein, resulting in an increase in the Tm ambeed.com.
DSF is valuable for high-throughput screening of FTO ligands due to its rapidity and low cost nih.gov. Studies characterizing FTO have utilized DSF and its low-volume variant, nanoDSF, to examine the protein's thermal stability under various conditions, including in the presence of cofactors and ions like Ca²⁺ nih.govnih.gov. For instance, DSF analysis showed a slight but significant increase in the transition temperatures of FTO in the presence of Ca²⁺, suggesting a stabilization effect nih.gov. Combining DSF with techniques like dynamic combinatorial chemistry has also facilitated the discovery of selective FTO inhibitors nih.gov.
MicroScale Thermophoresis (MST) for Ligand Binding Affinity Determination
MicroScale Thermophoresis (MST) is an immobilization-free technique specifically designed for quantifying the binding affinity between molecules in solution. MST measures the directed movement of a fluorescently labeled molecule (the target) along a microscopic temperature gradient, a phenomenon known as thermophoresis. When a non-fluorescent ligand binds to the labeled target, it alters the target's hydration shell, size, or charge, leading to a change in its thermophoretic behavior. By measuring these changes across a range of ligand concentrations, the equilibrium dissociation constant (Kd) can be determined.
MST is a versatile tool for studying a wide range of biomolecular interactions, including protein-ligand, protein-RNA, and protein-DNA interactions, with the capability to determine binding affinities from picomolar to millimolar ranges. In the context of FTO research, MST has been employed to characterize FTO interactions, such as its ability to form homodimers and its binding affinity to RNA substrates wikipedia.orgnih.govnih.gov. For example, MST experiments have quantified the binding affinity of FTO to specific RNA molecules, revealing Kd values in the low micromolar range.
An example of MST data for FTO binding to RNA substrates (compounds 11 and 25) is presented below, illustrating the dissociation constants determined by this method.
| Substrate | FTO Binding Affinity (Kd) | Standard Deviation |
| Compound 11 | 97.1 μM | ± 6.66 μM |
| Compound 25 | 91.3 μM | ± 4.65 μM |
Data based on MST-based experiments quantifying the binding affinity of FTO to RNA substrates.
Small-Angle X-ray Scattering (SAXS) for Solution Structure and Oligomerization
SAXS is particularly useful for studying proteins that are difficult to crystallize or to complement high-resolution structural data obtained from techniques like X-ray crystallography or NMR. In FTO research, SAXS has contributed to the structural characterization of the protein. Studies have utilized SAXS data to confirm the ability of FTO to form homodimers and to build low-resolution structural models of the FTO homodimer in solution wikipedia.orgnih.govnih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Protein Dynamics and Ligand Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that offers high-resolution insights into the structure, dynamics, and interactions of proteins and ligands in solution nih.gov. NMR can provide detailed information about binding sites, kinetics (association and dissociation rates), and binding affinities across a wide range of strengths.
Various NMR techniques are employed to study protein-ligand interactions, depending on the binding kinetics. Methods like chemical shift mapping, WaterLOGSY, and cross-saturation are suitable for systems in fast exchange, where the ligand binds and dissociates rapidly. For systems in slow exchange with stronger affinities, relaxation-based approaches such as R₂ dispersion and ZZ-exchange spectroscopy can be used to analyze binding kinetics. While the throughput of NMR is relatively lower compared to some other screening methods, it provides invaluable atomic-level details about how a ligand interacts with its target protein nih.gov. NMR spectroscopy, specifically water relaxation experiments, has been used in conjunction with dynamic combinatorial chemistry approaches to identify ligands for FTO.
High-Throughput Screening Strategies for Identifying and Optimizing FTO-IN-1 (tfa) Analogs
High-throughput screening (HTS) plays a crucial role in the discovery and optimization of small molecule inhibitors like FTO-IN-1 (tfa) and its analogs nih.gov. HTS allows for the rapid evaluation of large libraries of compounds to identify potential hits that modulate FTO activity.
Computer-aided high-throughput virtual screening is often an initial step when the structure of the target protein is known nih.gov. This is followed by experimental validation using various assay formats. Experiment-based HTS assays for FTO inhibitors typically rely on either measuring the binding affinity between FTO and the compound or monitoring the disruption of FTO's demethylase activity nih.gov.
Biophysical methods such as DSF can be adapted for HTS to identify compounds that bind and stabilize FTO nih.gov. Additionally, fluorescence-based assays are widely used for HTS of FTO inhibitors nih.gov. These include assays utilizing fluorescent RNA substrates that show altered fluorescence upon demethylation by FTO or m6A-switchable probes that become fluorescent after FTO-mediated removal of the methyl mark nih.gov. An m6A-probe assay has been demonstrated to be a robust method for HTS of FTO inhibitors, capable of identifying active compounds with diverse chemical structures. While FTO-IN-1 (tfa) itself is a known FTO inhibitor with an IC50 of <1 μM and has been used in cancer research, HTS strategies would be employed to discover novel scaffolds or optimize the potency and properties of FTO-IN-1 (tfa) analogs.
RNA-Binding Protein Immunoprecipitation (RIP) and Methylated RNA Immunoprecipitation (Me-RIP) Assays
FTO functions as an RNA demethylase, specifically targeting N⁶-methyladenosine (m⁶A) modifications on RNA molecules. Therefore, techniques that investigate protein-RNA interactions and RNA modification status are essential for understanding FTO's biological role and the impact of inhibitors like FTO-IN-1 (tfa). RNA-Binding Protein Immunoprecipitation (RIP) and Methylated RNA Immunoprecipitation (Me-RIP) assays are key methodologies used for this purpose.
RIP assays are used to identify and quantify RNA molecules that are bound by a specific protein in vivo. In the context of FTO, RIP assays can determine which RNA transcripts FTO directly interacts with.
Me-RIP assays, also known as m⁶A-RIP or m⁶A-seq when coupled with sequencing, are used to detect and quantify m⁶A modifications on RNA. This technique involves using an antibody specific to m⁶A to immunoprecipitate methylated RNA fragments. By performing Me-RIP in cells treated with FTO inhibitors or with altered FTO expression levels, researchers can assess how FTO activity influences the m⁶A modification status of specific RNA targets. Studies utilizing RIP and Me-RIP assays have provided evidence that FTO binds to and regulates the m⁶A levels of various RNA species, including messenger RNAs (mRNAs) like NLRP3, KLF3, and SERPINE1, and circular RNAs (circRNAs) such as circGPR137B. These assays are crucial for validating the cellular activity of FTO inhibitors and understanding their impact on FTO's downstream RNA targets.
Molecular Biology Techniques for Gene and Protein Expression Analysis (e.g., RT-qPCR, Western Blotting)
Molecular biology techniques such as Reverse Transcription quantitative Polymerase Chain Reaction (RT-qPCR) and Western Blotting are fundamental tools for investigating the impact of compounds like Fto-IN-1 (tfa) on cellular processes by quantifying gene and protein expression levels. RT-qPCR is used to measure the amount of specific mRNA transcripts, providing insight into gene expression at the transcriptional level. roswellpark.orgescholarship.org Western Blotting, on the other hand, is employed to detect and quantify specific proteins in a sample, offering information about protein abundance and modifications. roswellpark.orgescholarship.orgrwdstco.com
Studies investigating FTO often utilize these techniques to assess how genetic or pharmacological manipulation of FTO levels affects the expression of downstream target genes and proteins. For instance, research on FTO's role in the hypothalamus of rats used RT-qPCR to quantify Fto mRNA levels and Western Blotting to measure Fto protein levels under different nutritional states, demonstrating a significant increase in both mRNA and protein in fasted rats. researchgate.net
While direct research specifically detailing the use of RT-qPCR and Western Blotting to analyze the effects of Fto-IN-1 (tfa) on the expression of particular genes or proteins is not extensively available in the provided search results, the application of these techniques is standard in the field of FTO research and for characterizing the cellular impact of FTO inhibitors. For example, studies on other FTO inhibitors or FTO modulation have shown that altering FTO activity can influence the expression of genes and proteins involved in various pathways, including those related to metabolism, cell proliferation, and apoptosis. medchemexpress.comnih.govplos.org
The trifluoroacetate (B77799) (TFA) counterion in Fto-IN-1 (tfa) is generally considered stable and is often used in the purification and formulation of organic compounds. While trifluoroacetic acid (TFA) itself has distinct chemical properties and applications, including as a catalyst or solvent, its role as a counterion in Fto-IN-1 (tfa) primarily relates to the compound's stability and solubility characteristics. researchgate.netnih.gov The biological effects observed are attributed to the activity of the Fto-IN-1 moiety as an FTO inhibitor.
Cell-Based Reporter Assays for Pathway Activity Monitoring (e.g., Dual Luciferase Reporter Assays)
Cell-based reporter assays, such as the Dual Luciferase Reporter Assay, are valuable tools for monitoring the activity of specific signaling pathways or the transcriptional regulation of target genes in live cells. assaygenie.comyeasenbio.com These assays typically involve transfecting cells with plasmids containing a reporter gene (e.g., firefly luciferase) under the control of a specific promoter or regulatory element of interest. A second reporter gene (e.g., Renilla luciferase) is often included as an internal control to normalize for variations in transfection efficiency and cell viability. assaygenie.comyeasenbio.comnih.gov
By measuring the activity of the reporter enzyme (which produces light), researchers can infer the activity of the pathway or regulatory element being studied. assaygenie.comyeasenbio.com In the context of FTO research, reporter assays can be used to investigate how FTO activity, or its inhibition by compounds like Fto-IN-1 (tfa), affects the expression driven by promoters of genes known or suspected to be regulated by FTO or m6A modification.
While specific data on Fto-IN-1 (tfa) using dual luciferase reporter assays is not detailed in the provided search results, this methodology is widely applied in studying the functional consequences of FTO modulation. For example, dual luciferase reporter assays have been used to demonstrate how FTO-mediated m6A demethylation in the 3'UTR of certain mRNAs can affect their stability and, consequently, the expression of the encoded protein. nih.gov Such assays can help elucidate the mechanisms by which FTO inhibitors influence gene expression and cellular pathways.
The principle involves cloning the regulatory region of a target gene upstream or downstream of the firefly luciferase gene in a reporter plasmid. assaygenie.comyeasenbio.com Changes in FTO activity, potentially influenced by Fto-IN-1 (tfa), could alter the m6A modification status of the endogenous mRNA corresponding to the cloned regulatory region, or affect transcription factors that bind to the promoter, thereby impacting firefly luciferase expression. Normalization with Renilla luciferase activity, expressed from a co-transfected control plasmid, allows for accurate assessment of the specific effect on the target regulatory element. assaygenie.comyeasenbio.com
Broader Research Applications and Future Directions for Fto in 1 Tfa
FTO-IN-1 (tfa) as a Chemical Probe for Elucidating FTO-Mediated Biological Processes
A chemical probe is a small molecule used to study and manipulate a biological target, such as the FTO protein, to understand its function in cells and organisms. While Fto-IN-1 (tfa) has been identified as an inhibitor of FTO, detailed published studies specifically employing it as a chemical probe to extensively elucidate FTO-mediated biological processes are limited in the public domain.
Theoretically, a potent and selective inhibitor like Fto-IN-1 (tfa) could be instrumental in dissecting the complex roles of FTO. By inhibiting FTO's demethylase activity, researchers could investigate the downstream effects on m6A levels of specific RNA transcripts. This would allow for the identification of FTO-dependent pathways and cellular processes, such as RNA stability, splicing, and translation. patsnap.comnih.gov For instance, treating cells with Fto-IN-1 (tfa) and subsequently analyzing the epitranscriptome could reveal novel RNA substrates of FTO and shed light on its role in gene expression regulation. However, specific studies detailing such applications of Fto-IN-1 (tfa) are not yet widely available.
Utilization of FTO-IN-1 (tfa) in Target Validation Studies for FTO in Disease Contexts
Target validation is a critical step in drug discovery, confirming that modulating a specific biological target has a therapeutic effect in a disease model. Fto-IN-1 (tfa) has been utilized in preliminary studies to validate FTO as a therapeutic target, particularly in cancer.
Fto-IN-1 (tfa) is an inhibitor of the fat mass and obesity-associated enzyme (FTO) with an IC50 (half-maximal inhibitory concentration) of less than 1 µM. medchemexpress.commedchemexpress.com In vitro enzymatic assays have demonstrated that at a concentration of 50 µM, Fto-IN-1 (tfa) inhibits the activity of the FTO enzyme by 62%. medchemexpress.commedchemexpress.com This inhibitory activity provides the basis for its use in validating FTO as a target in diseases where FTO is overexpressed or hyperactive, such as in certain cancers. nih.gov By demonstrating that inhibition of FTO with Fto-IN-1 (tfa) leads to a desirable outcome, such as cancer cell death, researchers can build a stronger case for the development of FTO-targeted therapies. nih.gov
The utility of Fto-IN-1 (tfa) in target validation is exemplified by its effects on the viability of various cancer cell lines. The table below summarizes the IC50 values of Fto-IN-1 (tfa) in different cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| SCLC-21H | Small Cell Lung Cancer | 2.1 |
| RH30 | Rhabdomyosarcoma | 5.3 |
| KP3 | Pancreatic Cancer | 5.6 |
This data is based on in vitro studies and indicates the concentration of Fto-IN-1 (tfa) required to inhibit the viability of these cancer cell lines by 50%. medchemexpress.commedchemexpress.com
These findings suggest that FTO is a viable target in these specific cancer types, and that Fto-IN-1 (tfa) can serve as a valuable tool for such validation studies.
Rational Design and Optimization Strategies for Developing Next-Generation FTO Inhibitors Based on FTO-IN-1 (tfa) Scaffold
The development of next-generation inhibitors often involves the rational design and optimization of existing chemical scaffolds. Fto-IN-1 (tfa) is derived from patent WO2018157843A1, where it is listed as compound 32. medchemexpress.commedchemexpress.com However, detailed information regarding the specific rational design and optimization strategies for the Fto-IN-1 (tfa) scaffold is not extensively available in peer-reviewed scientific literature.
Generally, such strategies would involve:
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of Fto-IN-1 (tfa) to understand how modifications to its chemical structure affect its potency and selectivity for FTO.
Computational Modeling: Using the known structure of the FTO active site to computationally design modifications to the Fto-IN-1 (tfa) scaffold that could enhance its binding affinity and inhibitory activity.
Pharmacokinetic Optimization: Modifying the scaffold to improve its drug-like properties, such as solubility, metabolic stability, and cell permeability, to enhance its potential for in vivo applications.
While these are standard approaches in drug discovery, specific examples of their application to the Fto-IN-1 (tfa) scaffold have not been publicly disclosed in detail. The development of other FTO inhibitors has often relied on different chemical scaffolds. nih.gov
Preclinical Research Applications of FTO-IN-1 (tfa) in Disease Models
The application of Fto-IN-1 (tfa) in preclinical research has primarily been in the context of cancer. As mentioned previously, the compound has demonstrated cytotoxic effects against small cell lung cancer, rhabdomyosarcoma, and pancreatic cancer cell lines in vitro. medchemexpress.commedchemexpress.com
These initial findings provide a foundation for more extensive preclinical studies. Future research could involve:
In vivo studies: Evaluating the efficacy of Fto-IN-1 (tfa) in animal models of these cancers to determine its anti-tumor activity, optimal dosing, and potential side effects.
Combination therapies: Investigating whether Fto-IN-1 (tfa) can enhance the effectiveness of existing chemotherapies or other targeted agents.
Exploration in other diseases: Given the broad role of FTO in metabolic diseases, studies in preclinical models of obesity and diabetes could also be a promising avenue for future research with Fto-IN-1 (tfa). frontiersin.orgnih.gov
Currently, the publicly available data on the preclinical applications of Fto-IN-1 (tfa) is limited to the in vitro cancer cell line data. Broader in vivo studies and investigations into other disease models are needed to fully understand its therapeutic potential.
Q & A
Basic Research Questions
Q. What experimental assays are recommended to validate FTO inhibition by FTO-IN-1 (TFA) in vitro?
- Methodological Answer : Use demethylation activity assays (e.g., colorimetric or fluorescence-based m⁶A RNA substrate assays) to measure FTO enzymatic activity pre- and post-treatment. Validate results with orthogonal methods like qRT-PCR or Western blot to assess downstream m⁶A methylation changes in target genes (e.g., MYC or CEBPA) . For dose-response curves, employ IC₅₀ calculations using nonlinear regression models (e.g., GraphPad Prism) .
Q. How should researchers control for off-target effects when testing FTO-IN-1 (TFA) in cellular models?
- Methodological Answer : Include negative controls with FTO-knockout cell lines or siRNA-mediated FTO knockdown. Compare results with pan-demethylase inhibitors (e.g., MA2) to isolate FTO-specific effects. Use proteome-wide profiling (e.g., mass spectrometry) to identify non-FTO targets .
Q. What statistical methods are appropriate for analyzing dose-dependent responses in FTO inhibition studies?
- Methodological Answer : Apply two-way ANOVA for time- and dose-dependent analyses, followed by post-hoc tests (e.g., Tukey’s HSD). For non-linear data, use log-transformation or generalized linear models (GLMs). Report effect sizes and confidence intervals to avoid overreliance on p-values .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported IC₅₀ values for FTO-IN-1 (TFA) across different studies?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., substrate concentration, buffer pH). Standardize protocols using reference compounds (e.g., Rhein) and cross-validate in multiple labs. Perform meta-analyses to identify confounding factors (e.g., cell type-specific FTO expression levels) .
Q. What strategies optimize FTO-IN-1 (TFA) delivery in in vivo models to enhance blood-brain barrier penetration?
- Methodological Answer : Use nanoparticle encapsulation (e.g., lipid-based carriers) or chemical modification (e.g., prodrug derivatives) to improve bioavailability. Monitor brain pharmacokinetics via LC-MS/MS and validate target engagement with ex vivo m⁶A sequencing .
Q. How can transcriptomic data be integrated with FTO inhibition studies to identify novel therapeutic pathways?
- Methodological Answer : Combine RNA-seq datasets with m⁶A-seq to map methylation sites altered by FTO-IN-1 (TFA). Use pathway enrichment tools (e.g., GSEA or DAVID) to link methylation changes to functional pathways. Validate candidates via CRISPR/Cas9 knockout models .
Key Methodological Considerations
- Assay Design : Include positive controls (e.g., known FTO inhibitors) and technical replicates to ensure reproducibility .
- Data Integrity : Use open-ended questions in surveys to detect fraudulent responses (e.g., "Describe an unexpected result in your FTO inhibition experiment") .
- Ethical Reporting : Disclose all experimental variables (e.g., cell passage number, solvent used) to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
